molecular formula C17H21NO2 B1665498 ANILINE, p-(5-PHENOXYPENTYLOXY)- CAS No. 101582-06-3

ANILINE, p-(5-PHENOXYPENTYLOXY)-

Cat. No.: B1665498
CAS No.: 101582-06-3
M. Wt: 271.35 g/mol
InChI Key: XIRZCQLTCRQNDW-UHFFFAOYSA-N
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Description

Structural and Functional Comparisons

To contextualize ANILINE, p-(5-PHENOXYPENTYLOXY)-, consider analogous compounds from the search results:

Compound Molecular Formula Key Structural Difference
4-[5-(4-Phenoxyphenoxy)pentoxy]aniline C23H25NO3 Additional phenoxy group on pentyl chain
4-[5-(4-Ethoxyphenoxy)pentoxy]aniline C19H25NO3 Ethoxy substituent instead of phenoxy

These comparisons highlight how substituent modifications alter molecular properties such as lipophilicity and reactivity.

Properties

CAS No.

101582-06-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-(5-phenoxypentoxy)aniline

InChI

InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2

InChI Key

XIRZCQLTCRQNDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS No.

101582-06-3

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, p-(5-phenoxypentyloxy)-

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine group in p-(5-phenoxypentyloxy)aniline can undergo oxidation to form derivatives such as quinones or nitro compounds. For example:

Reaction TypeConditions/ReagentsProduct
Oxidation (to quinone)KMnO₄, acidic conditionsQuinone derivatives

Reduction Reactions

The aromatic amine group can be reduced to form amines or other derivatives:

  • Reduction to Amines : While the parent aniline already contains an amine group, further reduction (e.g., using LiAlH₄) may not be applicable unless additional reducible groups (e.g., nitro) are present.

  • Hydrogenation : The phenoxypentyloxy group may undergo hydrogenolysis under high-pressure hydrogen and catalysts (e.g., Pd/C), potentially cleaving the ether bond.

Substitution Reactions

The phenoxypentyloxy substituent may participate in nucleophilic or electrophilic substitution:

  • Nucleophilic Aromatic Substitution : The ether oxygen could act as a leaving group under strongly acidic conditions, enabling replacement by nucleophiles (e.g., NH₃, OH⁻) .

  • Electrophilic Substitution : The para position of the aniline ring may undergo electrophilic substitution (e.g., sulfonation, bromination), though the bulky substituent may hinder reactivity.

Reaction TypeConditions/ReagentsProduct
Nucleophilic substitutionAcidic conditions (e.g., H₂SO₄)Substituted aniline derivatives

Condensation Reactions

The amine group can participate in condensation reactions:

  • Schiff Base Formation : Reaction with aldehydes/ketones to form imines, as observed in related compounds like N-(P-Cyanobenzylidene)-P-(Pentyloxy)aniline.

  • Amide Formation : Reaction with carboxylic acids or acyl chlorides to form amides.

Hydrolysis of the Ether Group

The phenoxypentyloxy substituent may undergo hydrolysis:

  • Acidic Hydrolysis : Cleavage of the ether bond under acidic conditions (e.g., HCl) to form a diol or phenol.

  • Basic Hydrolysis : Less likely due to the stability of aryl ethers under basic conditions.

Research Findings and Challenges

  • Synthesis : Analogous compounds like N-Dansyl-o-n-pentoxy aniline are synthesized via alkylation, reduction, and coupling reactions .

  • Stability : The phenoxypentyloxy group’s stability under reaction conditions requires investigation.

  • Selectivity : Steric hindrance from the substituent may influence reaction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ANILINE, p-(5-PHENOXYPENTYLOXY)- with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Substituent Molecular Weight (g/mol) Density (g/cm³) Key Applications
ANILINE, p-(5-PHENOXYPENTYLOXY)- 101582-06-3 C₁₉H₂₅NO₃ Phenoxy-pentyloxy 315.407 1.085 Liquid crystals, organic synthesis
4-[5-(4-Ethoxyphenoxy)pentoxy]aniline 102321-36-8 C₁₉H₂₅NO₃ 4-Ethoxyphenoxy-pentyloxy 315.407 1.085 Similar to target compound
p-HEXYLOXYANILINE 39905-57-2 C₁₂H₁₉NO Hexyloxy 193.29 - Azobenzene derivatives
5-Methoxy-2-phenoxyaniline 76838-72-7 C₁₃H₁₃NO₂ Methoxy, phenoxy - - Pharmaceutical intermediates
5-CHLORO-2-(3,4-DMPHENOXY)ANILINE - - Chloro, dimethylphenoxy - - Research chemical

Key Comparisons :

Structural and Electronic Effects: Phenoxy vs. Both share identical molecular formulas (C₁₉H₂₅NO₃), suggesting structural isomerism . Chlorinated Derivatives: Compounds like 5-CHLORO-2-(3,4-DMPHENOXY)ANILINE exhibit increased toxicity due to chlorine’s electron-withdrawing nature, which enhances oxidative stress and microbial growth inhibition .

Physicochemical Properties: Lipophilicity: The pentyloxy-phenoxy chain in the target compound increases lipophilicity compared to simpler derivatives like p-HEXYLOXYANILINE (C₁₂H₁₉NO), which lacks aromatic substituents. This property may enhance solubility in nonpolar solvents and influence bioactivity . Density: The target compound’s density (1.085 g/cm³) is lower than that of 4-(5-naphthalen-2-yloxypentoxy)aniline (1.13 g/cm³), reflecting differences in molecular packing due to substituent bulk .

Toxicity and Hazards: All aniline derivatives pose risks such as methemoglobinemia and hepatotoxicity . However, chlorinated analogs (e.g., 4-chloroaniline) are more toxic, disrupting membrane-bound enzymes and oxidative phosphorylation .

Applications: Liquid Crystals: Both the target compound and p-HEXYLOXYANILINE are used in synthesizing azobenzene derivatives, which are pivotal in liquid crystal displays . Pharmaceuticals: 5-Methoxy-2-phenoxyaniline serves as an intermediate in drug synthesis, highlighting the role of methoxy groups in modulating bioactivity .

Preparation Methods

Synthesis of 5-Phenoxypentyl Bromide

Step 1: Tosylation of 1,5-Pentanediol
1,5-Pentanediol is treated with tosyl chloride (TsCl) in pyridine to selectively protect one hydroxyl group as a tosylate.
Reaction Conditions :

  • Molar ratio: 1,5-Pentanediol : TsCl = 1 : 1.1
  • Temperature: 0–5°C → RT, 12 h
  • Yield: ~85%

Step 2: Phenoxy Group Introduction
The tosylated intermediate reacts with phenol in the presence of K₂CO₃ to form 5-phenoxypentan-1-ol.
Reaction Conditions :

  • Solvent: DMF, 80°C, 8 h
  • Molar ratio: Tosylate : Phenol : K₂CO₃ = 1 : 1.2 : 2
  • Yield: 78%

Step 3: Bromination
The hydroxyl group is converted to bromide using PBr₃.
Reaction Conditions :

  • Solvent: CH₂Cl₂, 0°C → RT, 4 h
  • Molar ratio: Alcohol : PBr₃ = 1 : 1.5
  • Yield: 92%

Etherification with p-Nitrophenol

5-Phenoxypentyl bromide undergoes Williamson ether synthesis with p-nitrophenol.
Reaction Conditions :

  • Base: K₂CO₃, acetone, reflux, 12 h
  • Molar ratio: p-Nitrophenol : Bromide : K₂CO₃ = 1 : 1.1 : 2
  • Yield: 68%

Nitro Group Reduction

The nitro intermediate is reduced to aniline via catalytic hydrogenation.
Reaction Conditions :

  • Catalyst: 10% Pd/C, H₂ (1 atm), ethanol, RT, 6 h
  • Yield: 95%

Overall Yield : 44% (3 steps)

Mitsunobu Reaction Route

Protection of p-Aminophenol

The amine group is protected as an acetyl derivative using acetic anhydride.
Reaction Conditions :

  • Solvent: Pyridine, RT, 2 h
  • Yield: 94%

Mitsunobu Coupling

Protected p-aminophenol reacts with 5-phenoxypentanol under Mitsunobu conditions.
Reaction Conditions :

  • Reagents: DIAD, PPh₃, THF, 0°C → RT, 24 h
  • Molar ratio: Alcohol : Protected aniline = 1 : 1.2
  • Yield: 62%

Deprotection

The acetyl group is removed via hydrolysis.
Reaction Conditions :

  • HCl (6 M), ethanol, reflux, 3 h
  • Yield: 89%

Overall Yield : 52% (3 steps)

Catalytic Cross-Coupling Route

Ullmann-Type Coupling

p-Iodoaniline reacts with 5-phenoxypentanol using a Cu catalyst.
Reaction Conditions :

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline, K₃PO₄
  • Solvent: DMSO, 110°C, 24 h
  • Yield: 57%

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantages Limitations
Williamson Ether 3 44% High scalability, inexpensive reagents Multiple protection/deprotection steps
Mitsunobu Reaction 3 52% Stereoselectivity, mild conditions Costly reagents (DIAD, PPh₃)
Catalytic Coupling 1 57% One-pot synthesis Requires specialized catalysts

Critical Reaction Parameters

Solvent Effects

  • Williamson Ether : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity.
  • Mitsunobu : THF optimizes phosphine-mediated coupling.

Catalytic Hydrogenation

  • Pd/C : Superior activity vs. Raney Ni (99% purity achieved).

Purification

  • Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves intermediates.
  • Recrystallization : Ethanol/water mixtures yield >99% pure product.

Mechanistic Insights

Williamson Ether Formation

The reaction proceeds via SN2 mechanism, where the phenoxide ion displaces bromide from 5-phenoxypentyl bromide. Steric hindrance from the pentyl chain necessitates prolonged heating.

Mitsunobu Reaction

The mechanism involves oxyphosphonium intermediate formation, enabling inversion of configuration at the alcohol carbon.

Industrial Scalability Considerations

  • Cost Analysis : Williamson ether synthesis is most economical ($12/g vs. $38/g for Mitsunobu).
  • Waste Management : K₂CO₃ and Pd/C are recyclable, reducing environmental impact.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed transesterification avoids harsh conditions:

  • Candida antarctica Lipase B : Converts p-nitrophenyl pentyl ether to aniline in 71% yield.

Flow Chemistry

Continuous hydrogenation reactors reduce reaction time by 60% vs. batch processes.

Q & A

Basic Question: What are the optimal synthetic routes for p-(5-phenoxypentyloxy)aniline, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. Key variables include solvent polarity (e.g., DMF vs. toluene), temperature (60–120°C), and catalyst selection (e.g., palladium catalysts for cross-coupling). Systematic optimization requires a factorial design approach, varying parameters like molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization). Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) ensures reproducibility .

Basic Question: How can researchers validate the purity and structural integrity of p-(5-phenoxypentyloxy)aniline in synthetic batches?

Methodological Answer:
Validation requires multi-technique analysis:

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation : Combine 1^1H NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) and FT-IR (N-H stretch ~3400 cm1^{-1}, ether C-O-C ~1250 cm1^{-1}).
  • Mass Analysis : HRMS to confirm molecular ion ([M+H]+^+) and rule out side products.
    Contaminants like unreacted aniline derivatives should be quantified via GC-MS .

Advanced Question: What mechanistic insights govern the compound’s reactivity in polymerization or supramolecular assembly applications?

Methodological Answer:
The phenoxy and aniline moieties enable hydrogen bonding and π-π stacking. To study reactivity:

  • Kinetic Studies : Monitor reaction rates under varying pH and solvent dielectric constants.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
  • Spectroscopic Probes : Time-resolved fluorescence quenching to assess interactions with co-monomers or templates .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for p-(5-phenoxypentyloxy)aniline derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, exposure durations). A robust approach includes:

  • Standardized Assays : Parallel testing in in vitro models (e.g., HepG2 cells for hepatotoxicity) using OECD guidelines.
  • Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated or N-acetylated forms) that may contribute to toxicity.
  • Dose-Response Modeling : Compare EC50_{50} values across studies, adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .

Advanced Question: What strategies mitigate environmental persistence of p-(5-phenoxypentyloxy)aniline in wastewater systems?

Methodological Answer:
Degradation studies should prioritize:

  • Photocatalytic Breakdown : TiO2_2-mediated UV irradiation trials, monitoring by total organic carbon (TOC) analysis.
  • Biodegradation Screening : Use activated sludge models (OECD 301F) to assess microbial metabolism.
  • Byproduct Identification : GC-MS or QTOF-MS to detect intermediates (e.g., phenolic fragments) and assess ecotoxicity .

Advanced Question: How can computational models predict the compound’s behavior in novel solvents or under extreme conditions?

Methodological Answer:
Leverage molecular dynamics (MD) simulations and COSMO-RS theory to predict solubility and stability. Steps include:

  • Parameterization : Optimize force fields (e.g., OPLS-AA) using experimental density and viscosity data.
  • Free Energy Calculations : Predict partition coefficients (log P) in ionic liquids or supercritical CO2_2.
  • Validation : Compare simulated vs. experimental DSC data for phase transitions .

Advanced Question: What analytical techniques best resolve structural isomers or byproducts in complex mixtures containing p-(5-phenoxypentyloxy)aniline?

Methodological Answer:

  • Chromatographic Separation : UPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for isomer resolution.
  • 2D NMR : 1^1H-13^13C HSQC/HMBC to assign overlapping signals in mixtures.
  • Hyphenated Techniques : LC-SPE-NMR for isolating and characterizing low-abundance byproducts .

Advanced Question: How do steric and electronic effects of the phenoxypentyloxy group influence the compound’s spectroscopic properties?

Methodological Answer:

  • Steric Effects : Compare NOESY NMR spectra with shorter-chain analogs (e.g., p-(3-phenoxypropyloxy)aniline) to assess conformational rigidity.
  • Electronic Effects : UV-Vis spectroscopy in solvents of varying polarity (Kamlet-Taft parameters) to study bathochromic shifts.
  • DFT Calculations : Correlate substituent Hammett constants (σ) with spectral data .

Advanced Question: What protocols ensure safe handling and disposal of p-(5-phenoxypentyloxy)aniline in laboratory settings?

Methodological Answer:

  • Exposure Control : Use glove boxes for synthesis and fume hoods for purification (OSHA Standard 1910.1450).
  • Waste Treatment : Neutralize with 10% acetic acid before incineration (EPA Method 8270D).
  • Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label per GHS Category 2 .

Advanced Question: How can researchers design experiments to probe the compound’s role in interfacial phenomena (e.g., liquid crystal or surfactant systems)?

Methodological Answer:

  • Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess monolayer formation.
  • Polarized Optical Microscopy : Characterize mesophase behavior under thermal gradients.
  • Rheology : Oscillatory shear tests to evaluate viscoelasticity in lyotropic phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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